molecular formula C15H11NS B2676262 3-(Phenylsulfanyl)quinoline CAS No. 87393-53-1

3-(Phenylsulfanyl)quinoline

Cat. No.: B2676262
CAS No.: 87393-53-1
M. Wt: 237.32
InChI Key: TWIWOYAAGMEHAN-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)quinoline is an organic compound with the molecular formula C15H11NS It is a derivative of quinoline, where a phenylsulfanyl group is attached to the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)quinoline typically involves the reaction of quinoline with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfanyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Phenylsulfanyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The quinoline ring structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Uniqueness: 3-(Phenylsulfanyl)quinoline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

3-phenylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWOYAAGMEHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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